molecular formula C6BrF5 B106962 Bromopentafluorobenzene CAS No. 344-04-7

Bromopentafluorobenzene

Cat. No.: B106962
CAS No.: 344-04-7
M. Wt: 246.96 g/mol
InChI Key: XEKTVXADUPBFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromopentafluorobenzene is an organofluorine compound with the chemical formula C6BrF5. It is a colorless liquid that is primarily used in the preparation of pentafluorophenyl compounds . This compound is notable for its high fluorine content, which imparts unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

Bromopentafluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its σ- and π-holes. These interactions are primarily driven by the electrostatic potentials of the σ- and π-holes, which enable this compound to form complexes with electron-rich atoms or groups. For example, this compound can interact with pyridine, which possesses an electron lone-pair nitrogen atom and a π ring . These interactions can influence the activity and function of the biomolecules involved.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its σ- and π-holes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular metabolism. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopentafluorobenzene can be synthesized through various methods. One common method involves the bromination of pentafluorobenzene. The process typically includes the following steps :

  • Add chloroform and bromine to a reaction vessel.
  • Cool the mixture to -5°C.
  • Introduce chlorine gas to form bromine chloride.
  • Add the bromine chloride solution to pentafluorobenzene in the presence of a catalyst such as aluminum trichloride.
  • Maintain the reaction at 35°C for 12 hours.
  • Isolate the product by distillation under reduced pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Bromopentafluorobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Pentafluorobenzene
  • Chloropentafluorobenzene
  • Iodopentafluorobenzene

Comparison: Bromopentafluorobenzene is unique among its analogs due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to chloropentafluorobenzene, this compound is more reactive in nucleophilic substitution reactions. Iodopentafluorobenzene, while more reactive, is less stable and more challenging to handle .

Properties

IUPAC Name

1-bromo-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrF5/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKTVXADUPBFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047136
Record name Bromopentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline]
Record name Bromopentafluorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8631
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

344-04-7
Record name Bromopentafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopentafluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BROMOPENTAFLUOROBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-2,3,4,5,6-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bromopentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromopentafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOPENTAFLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88219080S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 2 l, N2 purged flask were combined hexafluorobenzene (145 g), FeCl2 (0.8 g) and THF (600 ml). The solution was cooled to 0°-5° C., and ethyl magnesium bromide (3.12M in Et2O, 500 ml) was then added dropwise. After the addition was complete, the reaction mixture was stirred for one-half hour. A solution of bromine (125g) n methylene chloride (250 ml) was then added dropwise to the cold (0°-5° C.) reaction mixture. After stirring 15 minutes, 4N HCl was added until all solids were dissolved. The two phases were separated and the organics were washed sequentially with water, aqueous sodium bicarbonate and brine. After drying over sodium sulfate, the mixture was distilled providing 160 g of C6F5Br (83% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl2
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromopentafluorobenzene
Reactant of Route 2
Reactant of Route 2
Bromopentafluorobenzene
Reactant of Route 3
Reactant of Route 3
Bromopentafluorobenzene
Reactant of Route 4
Reactant of Route 4
Bromopentafluorobenzene
Reactant of Route 5
Bromopentafluorobenzene
Reactant of Route 6
Bromopentafluorobenzene
Customer
Q & A

Q1: What is the molecular formula and weight of Bromopentafluorobenzene?

A1: this compound has the molecular formula C6BrF5 and a molecular weight of 246.99 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound. These include:- NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy provide valuable information about the structure and bonding in the molecule. [, , , ]- IR and Raman Spectroscopy: Vibrational spectroscopy reveals insights into molecular vibrations and interactions, particularly in the context of halogen bonding. [, ]- UV-Vis Spectroscopy: UV-Vis studies help understand the electronic transitions within the molecule and its light absorption characteristics. []- High-Resolution Vacuum Ultraviolet Photoabsorption, Electron Impact, and Photoelectron Spectroscopies: These techniques provide detailed information about electronic structure and bonding. []

Q3: How is this compound synthesized?

A3: Several methods have been reported for the synthesis of this compound:- Decarboxylation and Bromination of Pentafluorobenzoic Acid: This two-step process involves the decarboxylation of pentafluorobenzoic acid followed by bromination. [, ]- High-Temperature Reaction of Hexafluorobenzene with Bromine: Direct bromination of hexafluorobenzene at elevated temperatures (300-850 °C) yields this compound as a major product. []- Pyrolysis of Fluorotribromomethane: Thermal decomposition of fluorotribromomethane at high temperatures also produces this compound. []

Q4: Can this compound undergo nucleophilic aromatic substitution reactions?

A4: Yes, despite the presence of electron-withdrawing fluorine atoms, this compound can undergo nucleophilic aromatic substitution, with the bromine atom being preferentially replaced. This reactivity is attributed to the strong inductive effect of the fluorine atoms, which stabilizes the negative charge in the transition state. [, ]

Q5: How does the presence of this compound affect the outcome of Grignard reactions?

A5: this compound serves as a valuable reagent in Grignard reactions. It readily undergoes Grignard exchange reactions with other Grignard reagents, enabling the preparation of diverse pentafluorophenyl-substituted compounds. This exchange reaction is particularly efficient in microflow systems. []

Q6: How does this compound engage in halogen bonding?

A6: this compound acts as a halogen bond donor due to the presence of a sigma-hole on the bromine atom. This positive electrostatic potential region interacts favorably with electron-rich species, such as nitrogen-containing heterocycles like pyridine. This interaction has been studied both computationally and experimentally, revealing insights into the geometry, energetics, and spectroscopic characteristics of the resulting halogen-bonded complexes. [, , ]

Q7: Can this compound participate in other non-covalent interactions?

A7: Yes, in addition to halogen bonding, this compound can engage in other non-covalent interactions, such as pi-hole···pi and sigma-hole···pi interactions. These interactions play a significant role in supramolecular chemistry, crystal engineering, and material science. []

Q8: What are some applications of this compound in material science?

A8: this compound serves as a building block for synthesizing various fluorine-containing polymers, such as poly(pentafluorophenylsilyne). These polymers exhibit unique optical and electronic properties, making them promising materials for applications in optoelectronics and organic electronics. []

Q9: What safety precautions should be taken when handling this compound?

A9: this compound should be handled with care as it may cause irritation to the skin, eyes, and respiratory system. It is crucial to work in a well-ventilated area and use appropriate personal protective equipment, such as gloves, goggles, and a lab coat. []

Q10: What is the environmental impact of this compound?

A10: While specific data on the ecotoxicological effects of this compound might be limited in the provided research, it is essential to consider the potential environmental impact of fluorinated compounds. Responsible waste management practices and exploration of alternatives with lower environmental footprints are crucial aspects to address. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.